Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.34 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate, also known as 1-Boc-4-hydroxypiperidine , is a complex organic compoundIt’s worth noting that piperidine derivatives are often used as building blocks in the synthesis of various biologically active compounds .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Biochemical Pathways
It’s worth noting that piperidine derivatives are often involved in a wide range of biological activities, affecting various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have suitable properties for bioavailability .
Result of Action
Piperidine derivatives are often involved in a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
Like other organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxypropyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction . Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another piperidine derivative with similar structural features.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A related compound with different functional groups.
Uniqueness
Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its hydroxyl group and piperidine ring structure make it a versatile building block for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKWWVWQZVBPAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCN(CC1)C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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